molecular formula C10H14N2O3 B1307402 Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate CAS No. 77165-99-2

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

Cat. No. B1307402
CAS RN: 77165-99-2
M. Wt: 210.23 g/mol
InChI Key: ZTTSWTYNJNLSDI-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a chemical compound that is part of a broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are known for their role in biological systems as they are components of nucleotides in DNA and RNA. The specific compound , while not directly synthesized or analyzed in the provided papers, is related to the compounds that have been studied for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a novel synthesis of a thiazolidinone derivative was achieved by reacting ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF, leading to a compound with moderate cytotoxic activity . Another synthesis approach involved the use of ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material to prepare ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates under solvent-free conditions, highlighting a mild and efficient method . These methods demonstrate the versatility and reactivity of pyrimidine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated using various analytical techniques. X-ray crystallography was used to determine the structure of a thiazolidinone derivative, which was further optimized using computational methods . Similarly, the crystal structure of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was determined, revealing monoclinic symmetry and specific crystal parameters . These studies provide detailed insights into the molecular geometry and electronic structure of pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the cyclization of 2-aryl-1-(4,6-dimethylpyrimidin-2-yl)guanidines with ethyl bromoacetate and other reagents led to the formation of 2-iminoimidazolidin-4-one derivatives . Additionally, the alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane was shown to occur exclusively at the sulfur atom, resulting in compounds with anti-HIV-1 activity . These reactions demonstrate the chemical reactivity and potential pharmacological relevance of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. Theoretical calculations, such as DFT, HF, and MP2 methods, have been employed to predict atomic net charges and population, which are important for understanding the reactivity and interaction of these compounds with biological targets . The synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates and their subsequent hydrolysis and decarboxylation to yield pyrimidinamines and pyrimidines further illustrate the chemical versatility and stability of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies demonstrate the synthesis of related compounds such as bis[2-((4,6-dimethylpyrimidin-2-yl){2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}amino)ethyl] disulfide, showcasing their complex molecular structures and coordination properties (Wang et al., 2010).

  • The preparation and crystal structure analysis of similar compounds like 4‐(4,6‐Dimethylpyrimidin‐2‐yl)‐3‐thio‐allophanic acid methyl ester provide insights into molecular geometry and theoretical calculations related to this class of compounds (Ren et al., 2006).

Biological Evaluation and Antimicrobial Properties

  • Derivatives of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate have been evaluated for their antimicrobial properties, demonstrating efficacy against various bacterial strains (Aggarwal et al., 2013).

  • The molecular structures of similar compounds like ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate have been studied, providing a foundational understanding of their potential biological activity (Wu et al., 2005).

Agricultural Applications

  • Some derivatives are synthesized for insecticidal and antibacterial potential, indicating their use in pest control and agricultural applications (Deohate & Palaspagar, 2020).

  • Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate is an example of a novel compound synthesized for its potential use in medicinal and chemical applications, showcasing the diverse utility of these compounds (Leyva-Acuña et al., 2020).

Herbicidal and Antibacterial Research

  • Novel heterocyclic compounds containing a sulfonamido moiety, including Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate derivatives, have been synthesized for use as antibacterial agents (Azab et al., 2013).

  • Research into N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea, a compound synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, highlights its herbicidal activities, suggesting agricultural uses (Fu-b, 2014).

properties

IUPAC Name

ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTSWTYNJNLSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392220
Record name ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

CAS RN

77165-99-2
Record name ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Hydroxy-4,6-dimethyl pyrimidine (10g, 0.08 mol) was dissolved in 150ml of dimethylformamide. Ethyl bromoacetate (13.5g, 0.08 mol) was added and also, subsequently, 11.lg of potassium carbonate. The reaction mixture was refluxed overnight. A precipitate had formed which was filtered off and the solvent was then evaporated off from the filtrate to form a crude oily product. Following purification by flash chromatography, 4.5g of the title product were obtained in the form of a red oil.
Quantity
0.08 mol
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reactant
Reaction Step One
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150 mL
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solvent
Reaction Step One
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13.5 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution containing 4,6-dimethyl-2-methylsulfonylpyrimidine (10.0 g, 53.8 mmol), ethyl glycolate (5.60 g, 53.8 mmol), and 30 mL of N,N -dimethylformamide was prepared and to this was added with stirring potassium carbonate (8.0 g, 60 mmol). The mixture was allowed to stir at ambient temperature overnight. It was then poured into water and the resulting mixture was extracted 3 times with ethyl acetate. The combined organic extracts were extracted with water. The aqueous extract was saturated with sodium chloride and extracted twice more with ethyl acetate. All of the ethyl acetate layers were combined, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain 8.20 g (72.6 percent of theory) of the title compound as a yellow oil. This oil was filtration chromatographed on silica gel, eluting with a 30:70 mixture of ethyl acetate and hexane. The product containing eluate was concentrated by evaporation under reduced pressure to obtain 7.9 g (70 percent of theory) of the title compound as a colorless oil which solidified on standing to a white solid melting at 57°-59° C.
Quantity
10 g
Type
reactant
Reaction Step One
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5.6 g
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reactant
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30 mL
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reactant
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8 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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